molecular formula C29H29NP2 B6326820 (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine CAS No. 77450-05-6

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine

Cat. No.: B6326820
CAS No.: 77450-05-6
M. Wt: 453.5 g/mol
InChI Key: PQHKXSOICTYGQD-FUFSCUOVSA-N
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Description

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and diphenylphosphine.

    Formation of Intermediate: The pyrrolidine is first functionalized to introduce the diphenylphosphinomethyl group.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R,4R) enantiomer.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for chiral resolution, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its ability to form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and subsequent transformation through catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
  • (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)oxazolidine
  • (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)thiazolidine

Uniqueness

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is unique due to its high enantioselectivity and stability in forming metal complexes. This makes it particularly valuable in asymmetric synthesis, where the formation of chiral products is crucial. Compared to similar compounds, it offers better performance in terms of yield and selectivity in various catalytic reactions.

Properties

IUPAC Name

[(3R,5R)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKXSOICTYGQD-FUFSCUOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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